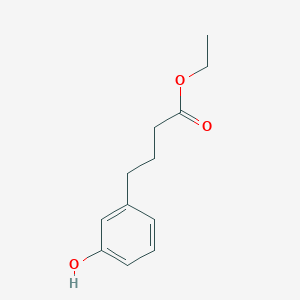

Ethyl 4-(3-hydroxyphenyl)butanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(3-hydroxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-15-12(14)8-4-6-10-5-3-7-11(13)9-10/h3,5,7,9,13H,2,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUUBUHMYMXNAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569933 | |

| Record name | Ethyl 4-(3-hydroxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160721-25-5 | |

| Record name | Ethyl 4-(3-hydroxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-(3-hydroxyphenyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4-(3-hydroxyphenyl)butanoate, a valuable intermediate in the development of novel pharmaceutical compounds. This document details a proposed synthetic pathway, experimental protocols, and in-depth characterization methods, including predicted spectral data based on analogous compounds.

Synthesis of Ethyl 4-(3-hydroxyphenyl)butanoate

The synthesis of Ethyl 4-(3-hydroxyphenyl)butanoate can be achieved through a multi-step process, commencing with the synthesis of the key intermediate, 4-(3-hydroxyphenyl)butanoic acid, followed by its esterification.

Synthesis of 4-(3-hydroxyphenyl)butanoic acid

A plausible synthetic route to 4-(3-hydroxyphenyl)butanoic acid involves a Friedel-Crafts acylation, followed by a reduction of the resulting keto acid and subsequent demethylation.

Step 1: Friedel-Crafts Acylation of Anisole with Succinic Anhydride

The initial step involves the Friedel-Crafts acylation of anisole with succinic anhydride to yield 4-(4-methoxyphenyl)-4-oxobutanoic acid. It is important to note that this reaction will predominantly yield the para-substituted product due to the ortho-, para-directing nature of the methoxy group. For the synthesis of the meta-substituted isomer, a different starting material or a strategy involving separation of isomers would be necessary. An alternative approach could involve starting with 3-bromophenol, protecting the hydroxyl group, performing a Grignard reaction with a suitable four-carbon synthon, and then deprotecting. However, for the purpose of this guide, we will outline a common and illustrative pathway that can be adapted.

Step 2: Reduction of the Keto Group

The carbonyl group of the keto acid is then reduced to a methylene group. Two common methods for this transformation are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base).[1][2][3][4] The choice of method depends on the substrate's sensitivity to acidic or basic conditions.

Step 3: Demethylation of the Methoxy Group

The methoxy group is cleaved to yield the desired phenolic hydroxyl group. This can be achieved using various reagents, such as boron tribromide (BBr₃) or by heating with a strong acid like hydrobromic acid (HBr).[5][6]

Fischer Esterification

The final step is the conversion of 4-(3-hydroxyphenyl)butanoic acid to its ethyl ester via Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[7][8][9][10][11]

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps.

Protocol 1: Synthesis of 4-(4-methoxyphenyl)butanoic acid (Illustrative for Phenylbutanoic Acid Synthesis)

This protocol is adapted from the synthesis of the 4-hydroxy isomer and serves as a template.[5]

-

Friedel-Crafts Acylation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of aluminum chloride in a suitable solvent (e.g., dichloromethane) is cooled to 0°C. Anisole is added, followed by the dropwise addition of a solution of succinic anhydride. The reaction mixture is then refluxed for several hours. After completion, the reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Clemmensen Reduction: The 4-(4-methoxyphenyl)-4-oxobutanoic acid is added to a flask containing amalgamated zinc and concentrated hydrochloric acid. The mixture is refluxed for an extended period. After cooling, the mixture is extracted with a suitable organic solvent. The organic extracts are combined, washed, dried, and concentrated to yield 4-(4-methoxyphenyl)butanoic acid.[1][12][13][14]

-

Demethylation: The 4-(4-methoxyphenyl)butanoic acid is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78°C). A solution of boron tribromide is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water, and the product is extracted. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography yields 4-(4-hydroxyphenyl)butanoic acid.[5]

Protocol 2: Fischer Esterification of 4-(3-hydroxyphenyl)butanoic acid

-

To a solution of 4-(3-hydroxyphenyl)butanoic acid in an excess of absolute ethanol, a catalytic amount of concentrated sulfuric acid is added.[7][8][9]

-

The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The solvent is removed under reduced pressure to yield the crude Ethyl 4-(3-hydroxyphenyl)butanoate, which can be further purified by column chromatography.

Synthesis Workflow Diagram

References

- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 2. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

- 13. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 14. byjus.com [byjus.com]

Physical and chemical properties of Ethyl 4-(3-hydroxyphenyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(3-hydroxyphenyl)butanoate is a phenolic ester with the chemical formula C₁₂H₁₆O₃. As a derivative of 4-phenylbutanoic acid, this compound is of interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the hydroxyphenyl moiety in biologically active molecules. This technical guide provides a consolidated overview of the known physical and chemical properties, a general synthesis approach, and available spectral data. It is important to note that while comprehensive experimental data for this specific isomer is limited in publicly accessible literature, this guide aims to provide a foundational understanding for research and development purposes.

Physical and Chemical Properties

Detailed experimental data for the physical and chemical properties of Ethyl 4-(3-hydroxyphenyl)butanoate are not widely reported. The following table summarizes the available information. For comparative purposes, data for the constitutional isomer, Ethyl 3-(4-hydroxyphenyl)propanoate, is also included where available from literature.

| Property | Value (Ethyl 4-(3-hydroxyphenyl)butanoate) | Value (Ethyl 3-(4-hydroxyphenyl)propanoate - Isomer for Comparison) |

| CAS Number | 160721-25-5 | 23795-02-0 |

| Molecular Formula | C₁₂H₁₆O₃ | C₁₁H₁₄O₃ |

| Molecular Weight | 208.25 g/mol | 194.23 g/mol |

| Melting Point | Data not available | Not specified, described as a yellow liquid |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Soluble in ethyl acetate |

| Appearance | Data not available | Yellow liquid |

Safety Information: A safety data sheet indicates that Ethyl 4-(3-hydroxyphenyl)butanoate is harmful if swallowed and causes skin and serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment, are advised when handling this compound.

Synthesis

General Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure for the synthesis of esters from carboxylic acids and alcohols.

Materials:

-

4-(3-hydroxyphenyl)butanoic acid

-

Anhydrous ethanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve 4-(3-hydroxyphenyl)butanoic acid in an excess of anhydrous ethanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to obtain the crude Ethyl 4-(3-hydroxyphenyl)butanoate.

-

The crude product can be purified by column chromatography on silica gel.

The following diagram illustrates the general workflow for a Fischer esterification synthesis.

Caption: General workflow for the synthesis of Ethyl 4-(3-hydroxyphenyl)butanoate.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, MS) for Ethyl 4-(3-hydroxyphenyl)butanoate is not available in the searched databases. For reference and comparison, the reported spectroscopic data for the constitutional isomer, Ethyl 3-(4-hydroxyphenyl)propanoate , is provided below.

¹H-NMR (CDCl₃):

-

δ 1.22 (d, 3H, CH₃)

-

δ 2.59 (t, 2H, CH₂)

-

δ 2.87 (t, 2H, CH₂)

-

δ 4.12 (q, 2H, CH₂)

-

δ 6.74 (d, 2H, H-3A, H-5A)

-

δ 7.03 (d, 2H, H-2A, H-6A)

¹³C-NMR (CDCl₃):

-

δ 14.2 (CH₃)

-

δ 30.2 (CH₂)

-

δ 36.3 (CH₂)

-

δ 60.6 (CH₂)

-

δ 115.4 (C-3A, C-5A)

-

δ 129.4 (C-2A, C-6A)

-

δ 154.3 (C-4A)

-

δ 173.6 (C=O)

Mass Spectrometry (EI):

-

m/z (% int. rel.): 194 (M⁺, 49%), 142 (M - 74, 100%)

Biological Activity and Signaling Pathways

There is no specific information available in the reviewed scientific literature regarding the biological activity or the involvement of Ethyl 4-(3-hydroxyphenyl)butanoate in any signaling pathways. Compounds containing a hydroxyphenyl group are known to exhibit a range of biological activities, including antioxidant and anti-inflammatory properties. However, without experimental data, the specific effects of this particular ester remain undetermined.

The following diagram illustrates a hypothetical workflow for the initial biological screening of a novel compound like Ethyl 4-(3-hydroxyphenyl)butanoate.

Caption: A general workflow for the biological evaluation of a novel compound.

Conclusion

Ethyl 4-(3-hydroxyphenyl)butanoate is a chemical compound for which detailed experimental characterization is not widely available in the public domain. This guide provides the foundational chemical information that is known, along with a generalized synthesis protocol. Further research is required to elucidate its specific physical, chemical, and biological properties. The data provided for its isomer, Ethyl 3-(4-hydroxyphenyl)propanoate, may serve as a useful reference for researchers undertaking the characterization of this molecule. Professionals in drug development are encouraged to perform comprehensive experimental validation for any application of this compound.

In-Depth Technical Guide: Ethyl 4-(3-hydroxyphenyl)butanoate

IUPAC Name: Ethyl 4-(3-hydroxyphenyl)butanoate

CAS Number: 160721-25-5

Introduction

Ethyl 4-(3-hydroxyphenyl)butanoate is a phenolic ester that holds potential interest for researchers in medicinal chemistry and drug discovery. Its structure, featuring a hydroxylated phenyl ring and a butanoate ester chain, suggests possible antioxidant and anti-inflammatory properties, characteristic of many phenolic compounds.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, predicted analytical data, and a discussion of its potential biological activities based on structurally related molecules.

Chemical and Physical Properties

A summary of the key chemical and physical properties for Ethyl 4-(3-hydroxyphenyl)butanoate is presented below.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Appearance | Predicted: Colorless to pale yellow oil or solid |

| Solubility | Predicted: Soluble in organic solvents like ethanol, methanol, DMSO; sparingly soluble in water |

| Boiling Point | Predicted: > 250 °C |

| Melting Point | Not available |

Proposed Synthesis

Synthesis of 4-(3-hydroxyphenyl)butanoic acid

The synthesis of the precursor, 4-(3-hydroxyphenyl)butanoic acid, can be achieved via several routes. One common method involves the Clemmensen or Wolff-Kishner reduction of 4-(3-hydroxyphenyl)-4-oxobutanoic acid, which can be prepared through a Friedel-Crafts acylation of a protected phenol with succinic anhydride.

Fischer Esterification to Ethyl 4-(3-hydroxyphenyl)butanoate

The final step is the esterification of 4-(3-hydroxyphenyl)butanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. This is a classic Fischer esterification reaction.

Experimental Protocol:

-

To a round-bottom flask, add 4-(3-hydroxyphenyl)butanoic acid (1.0 eq).

-

Add a large excess of absolute ethanol (e.g., 10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux for several hours (e.g., 4-6 hours), monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure Ethyl 4-(3-hydroxyphenyl)butanoate.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for Ethyl 4-(3-hydroxyphenyl)butanoate.

Predicted Analytical Data

As experimental spectra are not widely available, the following data are predicted based on the chemical structure.

| Analysis | Predicted Data |

| ¹H NMR (CDCl₃) | δ ~1.2 (t, 3H, -CH₂CH₃ ), ~1.9 (quint, 2H, -CH₂CH₂ CH₂-), ~2.3 (t, 2H, -CH₂ COO-), ~2.6 (t, 2H, Ar-CH₂ -), ~4.1 (q, 2H, -OCH₂ CH₃), ~6.6-7.2 (m, 4H, Ar-H), ~8.0 (s, 1H, Ar-OH) |

| ¹³C NMR (CDCl₃) | δ ~14.2 (-CH₂CH₃ ), ~26.5 (-CH₂CH₂ CH₂-), ~33.5 (-CH₂ COO-), ~35.0 (Ar-CH₂ -), ~60.5 (-OCH₂ CH₃), ~113-130 (Ar-C), ~142 (Ar-C), ~156 (Ar-C-OH), ~173 (C=O) |

| IR (KBr, cm⁻¹) | ~3300 (broad, O-H stretch), ~2950 (C-H stretch), ~1730 (C=O ester stretch), ~1600, 1450 (C=C aromatic stretch), ~1250 (C-O stretch) |

| Mass Spec (ESI-MS) | m/z = 209.1121 [M+H]⁺, 231.0940 [M+Na]⁺ |

Potential Biological Activity and Signaling Pathways

While no specific biological studies on Ethyl 4-(3-hydroxyphenyl)butanoate have been reported, the presence of the 3-hydroxyphenyl moiety suggests that it may exhibit biological activities common to other phenolic compounds.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[1][2] The hydroxyl group on the phenyl ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells.

Anti-inflammatory Activity

Many phenolic compounds exhibit anti-inflammatory effects by modulating key signaling pathways involved in inflammation.[1][3] One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli can lead to its activation and translocation to the nucleus, where it induces the expression of pro-inflammatory genes. Phenolic compounds have been shown to inhibit the activation of NF-κB.[2]

Potential Signaling Pathway Diagram

Caption: Potential modulation of the NF-κB signaling pathway by phenolic compounds.

Disclaimer: This technical guide has been compiled from publicly available information and predictive models. The proposed synthesis and predicted data have not been experimentally verified. The discussion of biological activity is based on structurally related compounds and should be considered hypothetical until confirmed by dedicated studies on Ethyl 4-(3-hydroxyphenyl)butanoate.

References

A Technical Guide to the Spectroscopic Analysis of Ethyl 4-(3-hydroxyphenyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(3-hydroxyphenyl)butanoate is a phenolic compound of interest in various scientific domains, including organic synthesis and medicinal chemistry. A thorough understanding of its structural and chemical properties is paramount for its application in research and development. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published spectroscopic data for Ethyl 4-(3-hydroxyphenyl)butanoate, this guide utilizes data from a closely related analogue, Ethyl 3-(4-hydroxyphenyl)propanoate, to provide valuable insights into the expected spectral characteristics.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for an analogue, Ethyl 3-(4-hydroxyphenyl)propanoate. These values provide a strong predictive framework for the spectral characteristics of Ethyl 4-(3-hydroxyphenyl)butanoate.

Table 1: ¹H NMR Spectroscopic Data of Ethyl 3-(4-hydroxyphenyl)propanoate (Analogue)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 1.22 | d | 3H | CH₃ |

| 2.59 | t | 2H | CH₂ |

| 2.87 | t | 2H | CH₂ |

| 4.12 | q | 2H | OCH₂ |

| 6.74 | d | 2H | Aromatic H-3, H-5 |

| 7.03 | d | 2H | Aromatic H-2, H-6 |

Table 2: ¹³C NMR Spectroscopic Data of Ethyl 3-(4-hydroxyphenyl)propanoate (Analogue)

| Chemical Shift (δ) ppm | Assignment |

| 14.2 | CH₃ |

| 30.2 | CH₂ |

| 36.3 | CH₂ |

| 60.6 | OCH₂ |

| 115.4 | Aromatic C-3, C-5 |

| 129.4 | Aromatic C-2, C-6 |

| 154.3 | Aromatic C-4 |

| 173.6 | C=O |

Table 3: Mass Spectrometry (MS) Data of Ethyl 3-(4-hydroxyphenyl)propanoate (Analogue)

| m/z | Relative Intensity (%) | Assignment |

| 194 | 49 | [M]⁺ |

| 142 | 100 | [M - C₂H₅OH]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general procedure for obtaining ¹H and ¹³C NMR spectra.

-

Sample Preparation: A sample of the compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrumentation: The NMR spectra are recorded on a spectrometer, which consists of a powerful superconducting magnet, a radiofrequency (RF) pulse generator, and a detector.

-

Data Acquisition: The sample is placed in the magnet, and a series of RF pulses are applied. The resulting free induction decay (FID) signal is detected and then Fourier transformed by a computer to generate the NMR spectrum. For ¹³C NMR, which has a much lower natural abundance and smaller magnetic moment than ¹H, a larger number of scans are typically required to achieve a good signal-to-noise ratio.

2. Infrared (IR) Spectroscopy

For liquid samples like Ethyl 4-(3-hydroxyphenyl)butanoate, the following procedure is commonly used.

-

Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are gently pressed together to form a thin film of the liquid.

-

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used. It consists of an IR source, an interferometer, a sample compartment, and a detector.

-

Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the spectrometer, and the IR beam is passed through it. The detector measures the amount of light absorbed at each frequency. The instrument's software subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

3. Mass Spectrometry (MS)

A common technique for the analysis of organic molecules is Electron Ionization (EI) Mass Spectrometry.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion ([M]⁺), which is a radical cation.

-

Fragmentation: The molecular ions are high in energy and often fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Ethyl 4-(3-hydroxyphenyl)butanoate.

Caption: General workflow for spectroscopic analysis.

A Technical Guide to the Biological Activities of Substituted Phenolic Esters

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted phenolic esters. Phenolic esters, synthesized from phenolic acids or alcohols, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1] Their enhanced lipophilicity compared to their parent compounds often leads to improved bioavailability and efficacy.[2][3] This guide details the experimental protocols used to assess these activities, presents quantitative data for comparative analysis, and illustrates key molecular pathways and experimental workflows.

Synthesis of Substituted Phenolic Esters

The primary method for synthesizing phenolic esters is through the esterification of a phenolic compound (like a phenolic acid or alcohol) with an alcohol or carboxylic acid, respectively.[4][5] This can be achieved through chemical or enzymatic catalysis.

General Experimental Protocol: Chemical Synthesis

A common method involves the reaction of a phenol with an acid anhydride under solvent-free conditions or using a catalyst.[5]

-

Reactant Mixture : In a round-bottom flask, combine the selected phenol (1 equivalent) and the corresponding acid anhydride (1 to 1.5 equivalents).[5]

-

Catalyst (Optional) : For less reactive substrates, an acid catalyst (e.g., a blend of boric acid and sulfuric acid) or a base catalyst may be added.[6]

-

Reaction Conditions : The mixture is heated, typically in an oil bath at temperatures ranging from 100°C to 150°C, for a period of 1 to 3 hours.[5]

-

Monitoring : The reaction progress is monitored using Thin-Layer Chromatography (TLC).

-

Work-up and Purification : Upon completion, the reaction mixture is cooled and poured into ice-cold water. The product is then extracted using an organic solvent (e.g., hexane, ethyl acetate). The organic layer is washed, dried, and the solvent is evaporated. The crude product can be further purified by column chromatography.[4][5]

General Experimental Workflow: Synthesis and Purification

Caption: Workflow for chemical synthesis and purification of phenolic esters.

Antioxidant Activity

The antioxidant capacity of phenolic esters is a cornerstone of their biological profile. It stems from their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), a process stabilized by the resonance of the aromatic ring.[7][8] The number and position of hydroxyl groups on the phenolic ring are critical determinants of this activity.[4][9]

Quantitative Data: Antioxidant Activity

The antioxidant potential is often quantified using assays like DPPH and ABTS, with results expressed as IC50 (the concentration required to scavenge 50% of the radicals) or Trolox Equivalent Antioxidant Capacity (TEAC).

| Compound | Assay | IC50 / TEAC | Reference |

| Vanillyl Hexanoate | CUPRAC | TEAC = 0.407 | [4] |

| 2-Hydroxybenzyl Hexanoate | CUPRAC | TEAC = 0.407 | [4] |

| 4-Hydroxybenzyl Hexanoate | CUPRAC | TEAC = 0.294 | [4] |

| Caffeic Acid Alkyl Esters | Rancimat | Highest activity among tested esters | [2][10] |

| Protocatechuic Acid Esters | Rancimat | Moderate activity | [2][10] |

| Duong La Cam Pomelo Extract | ABTS | IC50 = 0.127 mg/mL | [11] |

| Duong La Cam Pomelo Extract | DPPH | IC50 = 14.511 mg/mL | [11] |

Note: Direct comparison of values across different studies and assay conditions should be done with caution.

Experimental Protocols: Antioxidant Assays

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to reduce the stable violet DPPH radical to the light yellow DPPH-H.[11][12]

-

Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Reaction Mixture : In a 96-well plate, add 20 µL of the diluted test compound (phenolic ester) to 135-180 µL of the DPPH solution.[12][13]

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.[12][13]

-

Measurement : Measure the absorbance at 515-517 nm using a microplate reader.[12][13]

-

Calculation : The radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value is determined from a dose-response curve.[13]

2.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+), which is a blue-green chromophore.[11][14]

-

Radical Generation : Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Incubate in the dark for 12-16 hours.[11][14]

-

Working Solution : Dilute the stock solution with an appropriate solvent (e.g., ethanol, water) to an absorbance of ~0.70 at 734 nm.[14]

-

Reaction Mixture : Mix 10-40 µL of the diluted test compound with 160 µL to 4 mL of the ABTS•+ working solution.[13][14]

-

Incubation : Incubate in the dark at room temperature for 30 minutes.[13]

-

Calculation : Calculate the percent inhibition and IC50 value as described for the DPPH assay.[13]

Antioxidant Assay Workflow

Caption: General workflow for DPPH and ABTS antioxidant assays.

Anti-inflammatory Activity

Phenolic compounds and their esters exhibit anti-inflammatory effects by modulating key signaling pathways and inhibiting pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).[15][16][17] Inhibition of these pathways reduces the production of inflammatory mediators such as prostaglandins and cytokines.

Quantitative Data: COX Inhibition

| Compound | Target | IC50 (µM) | Reference |

| Isoxazole Derivative C3 | COX-2 | - | [18] |

| Isoxazole Derivative C5 | COX-2 | - | [18] |

| Isoxazole Derivative C6 | COX-2 | - | [18] |

| Mofezolac (Reference) | COX-1 | - | [19] |

| Celecoxib (Reference) | COX-2 | - | [19] |

(Specific IC50 values for novel phenolic esters are often proprietary or found in primary literature not fully captured in general reviews.)

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes, which generates a fluorescent product.[20]

-

Reagent Preparation : Prepare COX Assay Buffer, COX Probe, Cofactor, and Arachidonic Acid solutions as per the kit manufacturer's instructions.[20]

-

Inhibitor Preparation : Dissolve test compounds (phenolic esters) in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

Plate Setup : In a 96-well opaque plate, add solutions to designated wells:

-

Enzyme Control (EC) : Assay Buffer.

-

Inhibitor Control (IC) : A known COX inhibitor (e.g., Celecoxib for COX-2).[20]

-

Sample Screen (S) : Diluted test inhibitor.

-

-

Enzyme Addition : Add the COX enzyme (human recombinant COX-2) to all wells.[20]

-

Reaction Initiation : Prepare a Reaction Mix containing Assay Buffer, COX Probe, and Arachidonic Acid. Add this mix to all wells to start the reaction.

-

Measurement : Immediately begin measuring fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) in kinetic mode for 10-20 minutes at 37°C.[20]

-

Calculation : The rate of fluorescence increase is proportional to COX activity. Compare the rates in sample wells to the enzyme control to determine the percent inhibition and calculate the IC50.

Signaling Pathway: NF-κB Inhibition by Phenolic Compounds

Phenolic compounds can suppress inflammation by inhibiting the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.[21]

Caption: Inhibition of the NF-κB inflammatory pathway by phenolic esters.

Anticancer Activity

Substituted phenolic esters have demonstrated significant potential as anticancer agents.[22] They can induce apoptosis (programmed cell death), arrest the cell cycle, and inhibit angiogenesis and metastasis.[7][22] Caffeic acid phenethyl ester (CAPE) is a well-studied example with selectivity towards tumor cells.[22][23]

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

The anticancer activity is typically assessed by measuring the reduction in cancer cell viability, with results expressed as IC50 values.

| Compound | Cell Line | IC50 (µM) | Reference |

| Caffeic Acid Phenethyl Ester (CAPE) | HCT-116 (Colon Cancer) | 44.2 | [9] |

| Caffeic Acid Phenyl Propyl Ester | HCT-116 (Colon Cancer) | 32.7 | [9] |

| CAPE | SW-480 (Colon Cancer) | 132.3 | [9] |

| Caffeic Acid Phenyl Propyl Ester | SW-480 (Colon Cancer) | 130.7 | [9] |

| Caffeic Acid | HCT15 (Colon Cancer) | 800 | [9] |

| Fucodiphloroethol G | HeLa (Cervical Cancer) | 298.2 | [7] |

| Fucodiphloroethol G | A549 (Lung Cancer) | 226.5 | [7] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24]

-

Cell Seeding : Seed cancer cells (e.g., 1,000 to 100,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[25]

-

Cell Treatment : Treat the cells with various concentrations of the substituted phenolic esters and incubate for a specified period (e.g., 24, 48, or 72 hours).[25]

-

MTT Addition : Add 10-50 µL of MTT solution (e.g., 5 mg/mL in serum-free medium or PBS) to each well.[25]

-

Incubation : Incubate the plate for 2 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[25]

-

Solubilization : Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[25][26]

-

Measurement : Shake the plate for ~15 minutes and measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[25]

-

Calculation : Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value is determined from the dose-response curve.[25]

MTT Assay Workflow Diagram

Caption: Standard workflow of the MTT assay for cytotoxicity.

Antimicrobial Activity

Phenolic esters exhibit inhibitory activity against a range of microorganisms, including bacteria and fungi.[27] The antimicrobial effect often increases with the length of the ester's alkyl chain, as this enhances lipophilicity and facilitates access to the microbial cell wall.[2][28]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC Range (mM) | Reference |

| Monohydroxy/Dihydroxy Benzoic Acid Esters | E. coli, P. aeruginosa, S. aureus, C. albicans | 1.2 - 20 | [27][28] |

| Phenolic Acid Butyl Esters | B. cereus, S. cerevisiae | < 1.25 | [2] |

| Ferulic/Caffeic Acid Methyl/Ethyl Esters | L. monocytogenes | 5 | [29] |

| Tyrosyl Esters (C8, C10, C12) | Gram-positive & Gram-negative bacteria | - | [3] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.[2]

-

Inoculum Preparation : Prepare a standardized suspension of the target microorganism from a fresh culture.

-

Compound Dilution : Prepare two-fold serial dilutions of the test compound (phenolic ester) in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculation : Add the standardized microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (medium, no microbe).

-

Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 20-24 hours for bacteria).

-

Result Interpretation : The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[2]

Structure-Activity Relationships (SAR)

The biological activity of substituted phenolic esters is highly dependent on their chemical structure.

-

Alkyl Chain Length : For antimicrobial and antioxidant activities, increasing the length of the ester's alkyl chain (e.g., from methyl to butyl) generally increases activity up to a certain point (a "cut-off effect"), likely due to enhanced lipophilicity.[2][3][28]

-

Hydroxyl Groups : The number and position of hydroxyl (-OH) groups on the phenolic ring are crucial. Dihydroxy-substituted compounds (e.g., esters of caffeic or protocatechuic acid) often show higher antioxidant activity than monohydroxy-substituted ones.[2][4] An ortho- or para-position of a second hydroxyl group tends to increase antioxidant activity.[2]

-

Electron-Donating Groups : The presence of additional electron-donating groups on the ring can enhance antioxidant activity by stabilizing the resulting phenoxyl radical.[4]

SAR Logical Relationship Diagram

Caption: Key structure-activity relationships for phenolic esters.

Conclusion and Future Perspectives

Substituted phenolic esters represent a versatile class of compounds with significant therapeutic potential. Their tunable physicochemical properties, achieved through straightforward synthetic modifications, allow for the optimization of various biological activities. The data and protocols presented in this guide serve as a foundational resource for researchers engaged in the discovery and development of new drugs based on these promising scaffolds. Future research should focus on in vivo efficacy studies, detailed toxicological profiling, and the exploration of novel ester derivatives to further enhance potency and selectivity against specific disease targets.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review [mdpi.com]

- 4. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. US3772389A - Process for the synthesis of phenyl esters - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. 2.8. Antioxidant activities [bio-protocol.org]

- 14. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]

- 15. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. On the anti-inflammatory activity of some substituted phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benthamscience.com [benthamscience.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]

- 22. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. atcc.org [atcc.org]

- 25. benchchem.com [benchchem.com]

- 26. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Czech Journal of Food Sciences: Antimicrobial properties of phenolic acid alkyl esters [cjfs.agriculturejournals.cz]

- 28. cabidigitallibrary.org [cabidigitallibrary.org]

- 29. mdpi.com [mdpi.com]

Potential Applications of Ethyl 4-(3-hydroxyphenyl)butanoate in Medicinal Chemistry: An In-depth Technical Guide

Disclaimer: Scientific literature and public databases currently lack specific experimental data on the synthesis, biological activity, and mechanism of action of Ethyl 4-(3-hydroxyphenyl)butanoate. This guide, therefore, provides a comprehensive overview of its potential applications based on the well-documented activities of structurally related hydroxyphenylalkanoic acid esters and phenolic lipids. The experimental protocols, quantitative data, and signaling pathways described herein are illustrative and intended to guide future research into this molecule.

Introduction

Ethyl 4-(3-hydroxyphenyl)butanoate is a phenolic compound belonging to the class of hydroxyphenylalkanoic acid esters. This class of molecules, characterized by a hydroxylated phenyl ring and a carboxylic acid ester moiety connected by an alkyl chain, has garnered significant interest in medicinal chemistry. The structural features of Ethyl 4-(3-hydroxyphenyl)butanoate—a phenolic hydroxyl group and a lipophilic ethyl ester—suggest potential for a range of biological activities, primarily antioxidant and anti-inflammatory properties. Phenolic lipids, which share structural similarities, are known to interact with biological membranes and modulate various cellular processes.[1][2] This guide will explore the prospective synthesis, potential biological activities, and hypothetical mechanisms of action of Ethyl 4-(3-hydroxyphenyl)butanoate, providing a framework for its investigation as a potential therapeutic agent.

Potential Synthesis Strategies

A general synthetic scheme is outlined below:

Caption: A potential synthetic workflow for Ethyl 4-(3-hydroxyphenyl)butanoate.

Potential Biological Activities and Mechanisms of Action

Based on the known biological activities of related phenolic compounds, Ethyl 4-(3-hydroxyphenyl)butanoate is likely to exhibit antioxidant and anti-inflammatory effects.[3][4]

Antioxidant Activity

The phenolic hydroxyl group is a key pharmacophore for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases.[5]

Potential Mechanism: The antioxidant activity of phenolic compounds can be mediated through several mechanisms, including:

-

Radical Scavenging: Direct quenching of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

-

Metal Chelation: Binding to transition metal ions like iron and copper, which can catalyze the formation of free radicals.

-

Upregulation of Endogenous Antioxidant Enzymes: Activation of transcription factors like Nrf2, leading to the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Caption: Potential antioxidant mechanisms of Ethyl 4-(3-hydroxyphenyl)butanoate.

Anti-inflammatory Activity

Phenolic compounds are known to possess anti-inflammatory properties by modulating key inflammatory signaling pathways.[3][6]

Potential Mechanism: The anti-inflammatory effects could be mediated by:

-

Inhibition of Pro-inflammatory Enzymes: Such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.

-

Suppression of Pro-inflammatory Cytokine Production: Downregulation of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. Phenolic compounds can inhibit its activation, thereby preventing the expression of numerous pro-inflammatory genes.[6]

Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

Hypothetical Quantitative Data

The following tables present hypothetical quantitative data to illustrate how the biological activities of Ethyl 4-(3-hydroxyphenyl)butanoate could be summarized. These values are not based on experimental results and should be considered as placeholders for future research.

Table 1: Hypothetical In Vitro Antioxidant Activity

| Assay | IC₅₀ (µM) |

| DPPH Radical Scavenging | 75.4 ± 5.2 |

| ABTS Radical Scavenging | 52.1 ± 3.9 |

| Ferric Reducing Antioxidant Power (FRAP) | 120.6 ± 8.7 (µM Fe²⁺ equivalents) |

| Cellular Antioxidant Activity (CAA) | 65.8 ± 4.5 |

Table 2: Hypothetical In Vitro Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages

| Parameter | IC₅₀ (µM) |

| Nitric Oxide (NO) Production | 45.3 ± 3.1 |

| Prostaglandin E₂ (PGE₂) Production | 62.9 ± 4.8 |

| TNF-α Release | 58.7 ± 4.2 |

| IL-6 Release | 71.2 ± 5.5 |

Detailed Experimental Protocols

The following are detailed, albeit generic, protocols for assessing the potential antioxidant and anti-inflammatory activities of Ethyl 4-(3-hydroxyphenyl)butanoate.

Protocol 1: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare a stock solution of Ethyl 4-(3-hydroxyphenyl)butanoate in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentrations.

-

Caption: General workflow for the DPPH antioxidant assay.

Protocol 2: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

Principle: This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a model of inflammation. The inhibitory effect of the test compound on the production of nitric oxide (NO), a key inflammatory mediator, is quantified.

Methodology:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of Ethyl 4-(3-hydroxyphenyl)butanoate for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control and a positive control (e.g., dexamethasone) should be included.

-

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

-

Determine the IC₅₀ value.

-

-

Cytotoxicity Assay (MTT Assay):

-

It is crucial to perform a cytotoxicity assay to ensure that the observed anti-inflammatory effects are not due to cell death. The MTT assay can be performed in parallel.

-

References

- 1. Biological activity of phenolic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activity of phenolic lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]

The Synthesis of Ethyl 4-(3-hydroxyphenyl)butanoate: A Comprehensive Literature Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(3-hydroxyphenyl)butanoate is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and biologically active molecules. This technical guide provides a comprehensive review of the plausible synthetic routes for its preparation. The primary focus is on a multi-step pathway commencing with the Friedel-Crafts acylation of anisole, followed by reduction, esterification, and demethylation. An alternative pathway is also discussed. This document furnishes detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflows to aid researchers in the efficient laboratory-scale synthesis of this target compound.

Introduction

The synthesis of substituted phenylbutanoic acid derivatives is of significant interest in medicinal chemistry due to their prevalence as structural motifs in a variety of therapeutic agents. Ethyl 4-(3-hydroxyphenyl)butanoate, in particular, serves as a key building block for more complex molecules. Its synthesis, while not extensively documented as a standalone procedure in the literature, can be strategically accomplished through a series of well-established organic transformations. This review consolidates information from related syntheses to propose a reliable and adaptable protocol.

Proposed Synthetic Pathways

Two primary synthetic pathways are outlined for the preparation of Ethyl 4-(3-hydroxyphenyl)butanoate.

-

Pathway 1: Four-Step Synthesis from Anisole. This is the more extensively documented and versatile approach. It involves:

-

Friedel-Crafts acylation of anisole with succinic anhydride.

-

Reduction of the resulting ketoacid.

-

Fischer esterification of the butanoic acid.

-

Demethylation of the methoxy group to the desired hydroxyl group.

-

-

Pathway 2: Synthesis from 3-Hydroxyphenylacetic Acid. This alternative route would involve the elongation of the acetic acid side chain. While conceptually possible, it generally involves more complex and lower-yielding steps compared to Pathway 1.

This guide will focus on the detailed experimental protocols for Pathway 1.

Experimental Protocols: Pathway 1

Step 1: Friedel-Crafts Acylation of Anisole with Succinic Anhydride

This reaction forms 4-(4-methoxyphenyl)-4-oxobutanoic acid as the major product due to the ortho-, para-directing effect of the methoxy group. The 3-substituted isomer can be synthesized by using a meta-directing group or through alternative multi-step procedures not covered in this direct acylation approach. For the purpose of this guide, we will proceed with the para-substituted intermediate and note that the synthesis of the meta-isomer would require a different starting material or a more complex synthetic design.

Reaction:

Experimental Protocol:

In a well-ventilated fume hood, a 2-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. To the flask, add succinic anhydride (68 g, 0.68 mol) and dry, thiophene-free benzene (350 g, 4.5 mol) as the solvent.[1] Begin stirring the mixture and carefully add powdered, anhydrous aluminum chloride (200 g, 1.5 mol) in one portion.[1] An exothermic reaction will commence with the evolution of hydrogen chloride gas. The reaction mixture is then heated in an oil bath and maintained at reflux for 30 minutes with continuous stirring.[1]

After the reflux period, the flask is cooled in a cold water bath. Slowly and cautiously, add 300 mL of water through the dropping funnel. The excess benzene is subsequently removed by steam distillation.[1] The hot solution is decanted into a 2-liter beaker and allowed to cool. The supernatant liquid is decanted from the precipitated solid, and the liquid is acidified with concentrated hydrochloric acid (approximately 20 mL). The resulting precipitate of β-benzoylpropionic acid (in this case, 4-(4-methoxyphenyl)-4-oxobutanoic acid) is filtered, washed with hot water, and dried.[1] The expected yield is in the range of 77-82%.[1]

Step 2: Reduction of 4-(4-methoxyphenyl)-4-oxobutanoic acid

The keto group of the product from Step 1 can be reduced to a methylene group using either the Clemmensen or Wolff-Kishner reduction. The choice of method depends on the substrate's stability to acidic or basic conditions.

3.2.1. Clemmensen Reduction (Acidic Conditions)

Reaction:

Experimental Protocol:

The Clemmensen reduction is effective for aryl-alkyl ketones.[2][3][4] The reaction is carried out using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[3][5] The carbonyl compound is heated with an excess of amalgamated zinc and concentrated hydrochloric acid.[4] The reduction occurs on the surface of the zinc.[4] The substrate must be stable to strongly acidic conditions.[2][3]

3.2.2. Wolff-Kishner Reduction (Basic Conditions)

Reaction:

Experimental Protocol:

This method is suitable for base-sensitive substrates.[6] A mixture of the ketoacid (1.1 mmol), hydrazine monohydrate (20.0 equiv), and potassium hydroxide (6.0 equiv) in diethylene glycol monomethyl ether (22 mL) is heated.[6] The mixture is first heated at 110 °C for 1 hour, then the temperature is raised to 194 °C for 4 hours.[6] After cooling, the reaction is quenched with 1.0 M aqueous HCl and extracted with diethyl ether. The organic layers are combined, dried over sodium sulfate, filtered, and concentrated to give the product.[6]

Step 3: Fischer Esterification of 4-(4-methoxyphenyl)butanoic acid

Reaction:

Experimental Protocol:

To a solution of 4-(4-methoxyphenyl)butanoic acid (0.044 mol) in anhydrous ethanol (200 mL), add concentrated sulfuric acid (3 mL) as a catalyst.[7] The mixture is refluxed for 2 hours.[7] To drive the equilibrium towards the ester, an excess of ethanol is used.[8][9] After the reaction is complete, the excess ethanol is removed under reduced pressure. The residue is taken up in a mixture of water (50 mL) and ethyl acetate (200 mL). The organic phase is washed with a saturated aqueous solution of NaHCO3 and then with a saturated solution of NaCl.[7] The organic layer is dried over Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the ethyl ester.[7]

Step 4: Demethylation of Ethyl 4-(4-methoxyphenyl)butanoate

The final step is the cleavage of the methyl ether to yield the desired phenolic hydroxyl group. Boron tribromide (BBr3) is a common and effective reagent for this transformation.

Reaction:

Experimental Protocol:

A solution of ethyl 4-(4-methoxyphenyl)butanoate (4.54 mmol) in dry dichloromethane (36 mL) is cooled to 0 °C under a nitrogen atmosphere. A 1M solution of boron tribromide in dichloromethane (13.6 mL, 13.6 mmol) is added dropwise.[10] The resulting mixture is allowed to warm to room temperature and stirred overnight.[10] The reaction is then quenched by carefully adding it dropwise to a stirring mixture of ice water (50 mL).[10] The mixture is stirred for 30 minutes at room temperature. The product can then be extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification can be achieved by column chromatography. An alternative demethylating agent is 47% hydrobromic acid (HBr), often used at elevated temperatures.[11]

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for each step in Pathway 1. Please note that the yields for the synthesis of the 3-hydroxy isomer may vary from the para-substituted analog presented here.

| Step | Reaction | Reagents & Conditions | Typical Yield | Reference(s) |

| 1 | Friedel-Crafts Acylation | Anisole, Succinic Anhydride, AlCl₃, Benzene, Reflux | 77-82% | [1] |

| 2a | Clemmensen Reduction | Zn(Hg), conc. HCl, Heat | High for aryl-alkyl ketones | [2][3][4] |

| 2b | Wolff-Kishner Reduction | H₂NNH₂, KOH, Ethylene Glycol, 110-194°C | Good | [6] |

| 3 | Fischer Esterification | Ethanol, H₂SO₄ (cat.), Reflux | ~95% | [7] |

| 4 | Demethylation (BBr₃) | BBr₃, CH₂Cl₂, 0°C to RT | ~82% | [10] |

| 4 | Demethylation (HBr) | 47% HBr, Heat | Variable | [11] |

Visualizing the Synthesis

Synthetic Pathway Diagram

Caption: Four-step synthesis of Ethyl 4-(3-hydroxyphenyl)butanoate from Anisole.

Experimental Workflow for a Single Step (Fischer Esterification)

Caption: Workflow for the Fischer Esterification step.

Conclusion

The synthesis of Ethyl 4-(3-hydroxyphenyl)butanoate is readily achievable through a well-defined, four-step process starting from anisole. This literature review provides a detailed guide for researchers, outlining the necessary experimental protocols and expected outcomes for each stage of the synthesis. The presented pathway is robust and utilizes common laboratory reagents and techniques. While the primary focus has been on the synthesis of the para-substituted isomer due to the directing effects in the initial Friedel-Crafts acylation, the principles and subsequent steps are applicable to the synthesis of the desired meta-isomer, provided a suitable starting material or synthetic strategy is employed to achieve the initial meta-acylation. The quantitative data and visual workflows are intended to facilitate the practical implementation of this synthesis in a research and development setting.

References

- 1. benchchem.com [benchchem.com]

- 2. Clemmensen_reduction [chemeurope.com]

- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 5. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 6. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 11. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

Chemical structure and functional groups of Ethyl 4-(3-hydroxyphenyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(3-hydroxyphenyl)butanoate, a molecule of interest in various scientific domains, possesses a unique chemical architecture that warrants detailed investigation. This technical guide provides a comprehensive overview of its chemical structure, functional groups, and pertinent physicochemical properties. While specific experimental data for this compound remains limited in publicly accessible literature, this document compiles available information and draws comparisons with closely related analogues to offer valuable insights for research and development endeavors. The guide also outlines general experimental protocols for the synthesis, purification, and characterization of similar compounds, which can be adapted for Ethyl 4-(3-hydroxyphenyl)butanoate.

Chemical Structure and Functional Groups

Ethyl 4-(3-hydroxyphenyl)butanoate (CAS No: 160721-25-5; Molecular Formula: C₁₂H₁₆O₃) is an organic compound characterized by a butyrate ester functional group and a meta-substituted hydroxyphenyl ring.

The core structure consists of a four-carbon butyrate chain. An ethyl group is attached to one of the oxygen atoms of the carboxyl group, forming an ethyl ester. The phenyl ring is bonded to the fourth carbon of the butanoate chain. A hydroxyl group is substituted at the meta-position (carbon 3) of the phenyl ring.

The key functional groups present in the molecule are:

-

Ester (Ethyl Butanoate): This group influences the compound's solubility, reactivity, and potential for enzymatic hydrolysis.

-

Hydroxyl Group (-OH) on a Phenyl Ring (Phenol): This group is a key site for hydrogen bonding and can undergo various chemical modifications. It also imparts antioxidant properties.

-

Aromatic Ring (Phenyl): The phenyl ring provides a rigid scaffold and is a site for potential π-π stacking interactions.

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Weight | 208.25 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Likely soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water. |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Signals for the ethyl group (triplet and quartet). - Signals for the methylene groups of the butanoate chain. - Signals for the aromatic protons, showing splitting patterns characteristic of a meta-substituted ring. - A broad singlet for the phenolic hydroxyl proton. |

| ¹³C NMR | - Signal for the carbonyl carbon of the ester. - Signals for the carbons of the ethyl group. - Signals for the carbons of the butanoate chain. - Signals for the aromatic carbons, with the carbon attached to the hydroxyl group being deshielded. |

| IR Spectroscopy | - A broad absorption band for the phenolic O-H stretch. - A strong absorption band for the C=O stretch of the ester. - C-H stretching vibrations for the aliphatic and aromatic portions. - C-O stretching vibrations for the ester and phenol groups. - Aromatic C=C bending vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (208.25). - Fragmentation patterns characteristic of an ethyl ester and a hydroxyphenylbutanoate structure. |

Experimental Protocols

While a specific, detailed synthesis protocol for Ethyl 4-(3-hydroxyphenyl)butanoate is not available, a general approach would involve the esterification of 4-(3-hydroxyphenyl)butanoic acid.

General Synthesis Workflow

Characterization Workflow

Methodological & Application

Application Notes and Protocols for the Fischer Esterification of 4-(3-hydroxyphenyl)butanoic acid with Ethanol

Affiliation: Google Research

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, with wide-ranging applications in the pharmaceutical, fragrance, and polymer industries. The Fischer-Speier esterification, commonly known as Fischer esterification, is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] This application note provides detailed protocols for the synthesis of ethyl 4-(3-hydroxyphenyl)butanoate via the Fischer esterification of 4-(3-hydroxyphenyl)butanoic acid with ethanol.

Ethyl 4-(3-hydroxyphenyl)butanoate is a valuable intermediate in the synthesis of various biologically active molecules and fine chemicals. The presence of both a phenolic hydroxyl group and a carboxylic acid moiety in the starting material requires careful consideration of reaction conditions to achieve selective esterification of the carboxylic acid. This document outlines protocols using two common and effective acid catalysts, sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA), and provides a comparison of their performance.

Reaction Principle and Mechanism

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[1][2] The reaction equilibrium can be shifted towards the product side by using an excess of one of the reactants, typically the alcohol, or by removing water as it is formed.[1][3]

The mechanism involves the following key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][4]

-

Nucleophilic attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[1]

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Experimental Protocols

Materials and Equipment

-

4-(3-hydroxyphenyl)butanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (98%)

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Protocol 1: Sulfuric Acid Catalyzed Esterification

This protocol is a general procedure adapted for the specific substrate.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(3-hydroxyphenyl)butanoic acid (e.g., 5.0 g, 27.7 mmol) in anhydrous ethanol (50 mL).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.5 mL) to the stirred solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

To the residue, add ethyl acetate (50 mL) and deionized water (25 mL).

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-(3-hydroxyphenyl)butanoate.

-

If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Protocol 2: p-Toluenesulfonic Acid Catalyzed Esterification

This protocol is based on a study of the lipophilization of phenolic acids.[5]

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(3-hydroxyphenyl)butanoic acid (e.g., 5.0 g, 27.7 mmol), anhydrous ethanol (50 mL), and p-toluenesulfonic acid monohydrate (e.g., 0.53 g, 10 mol%).

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) in an oil bath with stirring for 6-8 hours.

-

Work-up:

-

After cooling the reaction mixture to room temperature, remove the excess ethanol by evaporation under reduced pressure.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Wash the combined organic extracts with saturated sodium chloride (brine) and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the mixture to remove the drying agent.

-

Evaporate the solvent under reduced pressure to yield the product.

-

Further purification can be achieved by column chromatography if required.

-

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Fischer esterification of 4-(3-hydroxyphenyl)butanoic acid with ethanol.

Table 1: Comparison of Catalysts and Reaction Conditions

| Parameter | Sulfuric Acid | p-Toluenesulfonic Acid |

| Catalyst Loading | Catalytic amount (e.g., 0.5 mL for 5g substrate) | 1-10 mol% |

| Solvent | Anhydrous Ethanol (large excess) | Anhydrous Ethanol (large excess) |

| Temperature | Reflux (~78 °C) | Reflux (~78 °C) |

| Reaction Time | 4-6 hours | 6-8 hours |

| Work-up | Neutralization with NaHCO₃ | Direct extraction |

| Typical Yield | High | High (up to 99%)[5] |

Table 2: Influence of Reaction Parameters on Yield (PTSA Catalyst) [5]

| Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield (%) |

| 0.5 | 80 | 6 | ~85 | ~83 |

| 1.0 | 80 | 6 | ~99.5 | ~99.3 |

| 2.0 | 80 | 6 | ~99.5 | ~99.3 |

| 1.0 | 60 | 6 | ~70 | ~68 |

| 1.0 | 100 | 6 | ~99.5 | ~99.3 |

Note: Data adapted from a study on a similar phenolic acid, dihydrocaffeic acid, and hexanol, which is expected to show a similar trend.[5]

Visualizations

Reaction Scheme

Caption: Fischer Esterification of 4-(3-hydroxyphenyl)butanoic acid.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Logical Relationship of Reaction Parameters

Caption: Interdependence of reaction parameters and outcomes.

Safety Precautions

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ethanol and ethyl acetate are flammable liquids. Avoid open flames and ensure proper ventilation.

-

The reaction should be performed in a well-ventilated fume hood.

Conclusion

The Fischer esterification of 4-(3-hydroxyphenyl)butanoic acid with ethanol is an effective method for the synthesis of ethyl 4-(3-hydroxyphenyl)butanoate. Both sulfuric acid and p-toluenesulfonic acid are suitable catalysts, with PTSA offering milder reaction conditions and simpler work-up procedures.[5] By controlling the reaction parameters, particularly the use of excess ethanol and appropriate temperature, high yields of the desired ester can be achieved. The protocols and data presented in this application note provide a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Ethyl 4-(3-hydroxyphenyl)butanoate using Lipase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(3-hydroxyphenyl)butanoate is a valuable ester with potential applications in the pharmaceutical and fragrance industries. Traditional chemical synthesis of such esters often involves harsh reaction conditions, the use of hazardous catalysts, and the formation of unwanted byproducts. Biocatalytic synthesis using lipases presents a green and efficient alternative, offering high specificity, mild reaction conditions, and a cleaner product profile.[1][2][3] Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in non-aqueous media.[3][4][5] This document provides detailed application notes and protocols for the synthesis of Ethyl 4-(3-hydroxyphenyl)butanoate using lipase as a biocatalyst. Immobilized lipases are particularly advantageous as they allow for easy separation from the reaction mixture and can be reused over multiple cycles, which is crucial for cost-effective industrial processes.[1][6]

Key Experimental Parameters and Data

The efficiency of the lipase-catalyzed synthesis of Ethyl 4-(3-hydroxyphenyl)butanoate is influenced by several critical parameters. The following tables summarize representative quantitative data based on studies of similar lipase-catalyzed esterifications of phenolic acids and other esters.

Table 1: Comparison of Different Lipases for Ethyl 4-(3-hydroxyphenyl)butanoate Synthesis

| Lipase Source | Form | Support Matrix (if immobilized) | Optimal Temperature (°C) | Conversion Yield (%) | Reference |

| Candida antarctica lipase B (CALB) | Immobilized (e.g., Novozym 435) | Macroporous acrylic resin | 40 - 50 | ~95 | [2][7] |

| Rhizomucor miehei lipase (RML) | Immobilized | Ion-exchange resin | 35 - 45 | ~85 | [8][9] |

| Pseudomonas cepacia lipase (PCL) | Immobilized | Diatomaceous earth | 30 - 40 | ~90 | [7] |

| Thermomyces lanuginosus lipase (TLL) | Immobilized | Silica | 45 - 55 | ~88 | [7] |

Table 2: Effect of Substrate Molar Ratio (Ethanol: 4-(3-hydroxyphenyl)butanoic acid) on Ester Yield

| Lipase Used | Molar Ratio (Ethanol:Acid) | Reaction Time (h) | Conversion Yield (%) | Reference |

| Novozym 435 | 1:1 | 24 | 75 | [10] |

| Novozym 435 | 2:1 | 24 | 88 | [10] |

| Novozym 435 | 3:1 | 24 | 96 | [10] |

| Novozym 435 | 4:1 | 24 | 95 | [10] |

Note: An excess of the alcohol is often used to shift the reaction equilibrium towards ester formation.

Table 3: Impact of Enzyme Concentration on Ester Synthesis

| Lipase Used | Enzyme Concentration (wt% of substrates) | Reaction Time (h) | Conversion Yield (%) | Reference |

| Novozym 435 | 5 | 12 | 80 | [11] |

| Novozym 435 | 10 | 12 | 94 | [11] |

| Novozym 435 | 15 | 12 | 95 | [2] |

| Novozym 435 | 20 | 12 | 95 | [11] |

Note: Increasing the enzyme concentration generally increases the reaction rate up to a certain point, after which mass transfer limitations may occur.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of Ethyl 4-(3-hydroxyphenyl)butanoate

This protocol provides a general method for the enzymatic synthesis. Optimization of specific parameters is recommended for achieving maximum yield and efficiency.

Materials:

-

4-(3-hydroxyphenyl)butanoic acid

-

Anhydrous ethanol

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

-

Organic solvent (e.g., n-hexane, heptane, or a solvent-free system)

-

Molecular sieves (3Å, activated) to remove water produced during the reaction

-

Reaction vessel (e.g., screw-capped flask)

-

Shaking incubator or magnetic stirrer with temperature control

-

Analytical equipment for monitoring the reaction (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or titration for determining the acid value)

Procedure:

-

Reactant Preparation: In a screw-capped flask, dissolve 4-(3-hydroxyphenyl)butanoic acid in the chosen organic solvent (if not a solvent-free system).

-

Addition of Alcohol: Add anhydrous ethanol to the mixture. A typical starting molar ratio is 3:1 (ethanol:acid).

-

Addition of Biocatalyst: Add the immobilized lipase to the reaction mixture. A typical enzyme concentration is 10% (w/w) based on the total weight of the substrates.

-

Water Removal: Add activated molecular sieves (approximately 10% w/v) to the mixture to adsorb the water produced during esterification, which helps to drive the equilibrium towards product formation.

-

Reaction Incubation: Seal the flask and place it in a shaking incubator or on a magnetic stirrer with controlled temperature (e.g., 45°C).

-